![molecular formula C5H7N3 B3307623 1,4,5,6-四氢吡咯并[3,4-d]咪唑 CAS No. 933705-48-7](/img/structure/B3307623.png)

1,4,5,6-四氢吡咯并[3,4-d]咪唑

描述

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole is a heterocyclic compound that contains a pyrrolidine ring fused to an imidazole ring . It is used in the pharmaceutical industry as a building block to synthesize various biologically active molecules .

Synthesis Analysis

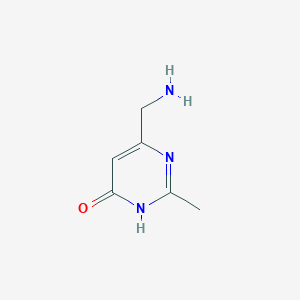

The synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole and its derivatives involves various methods. For instance, dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with the help of the Hg (II)–EDTA system proved to be suitable for the formation of 2,5-diphenyl-2,5,6,7-tetrahydro-3 Н -pyrrolo [1,2- a ]imidazole .Molecular Structure Analysis

The molecular structure of 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and four hydrogen atoms .Chemical Reactions Analysis

The chemical reactions involving 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole are diverse. For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Physical and Chemical Properties Analysis

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .科学研究应用

抗菌和抗真菌活性

1,4,5,6-四氢吡咯并[3,4-d]咪唑衍生物已表现出显着的抗菌和抗真菌活性。例如,Demchenko 等人(2021 年)合成了一系列 3-芳基-5H-吡咯并[1,2-a]咪唑季铵盐,其对金黄色葡萄球菌和大肠杆菌等病原体表现出广泛的活性。这些化合物还对新隐球菌表现出抗真菌活性,表明它们在抗菌治疗中的潜力 (Demchenko 等人,2021 年)。

双杂环骨架的合成

该化合物用于双杂环骨架的化学选择性合成。蔡等人(2015 年)报道了多官能化四氢-1H-吡咯并[1,2-c]咪唑衍生物的高效合成。该方法有望用于生物碱类似物的多样性合成,展示了该化合物在复杂有机合成中的用途 (蔡等人,2015 年)。

抗癌应用

1,4,5,6-四氢吡咯并[3,4-c]吡唑,一类相关的化合物,已被确定为 Aurora 激酶的有效抑制剂,在癌症治疗中显示出前景。Fancelli 等人(2006 年)发现了一种在各种癌细胞系上表现出高抗增殖活性的衍生物,表明其作为抗癌剂的潜力 (Fancelli 等人,2006 年)。

含氮化合物合成

Srinivas 等人(2014 年)探索了含氮丰富的咪唑、1,2,4-三唑和四唑基分子的合成,以用于含氮丰富的燃气发生器中的潜在应用。这项研究突出了该化合物在制造高能材料中的用途 (Srinivas 等人,2014 年)。

药理活性化合物开发

咪唑衍生物,包括 1,4,5,6-四氢吡咯并[3,4-d]咪唑,因其药理特性而被广泛研究。Kravchenko 等人(2018 年)讨论了糖尿苷(四氢咪唑并[4,5-d]咪唑-2,5(1H,3H)-二酮)及其类似物的合成和应用,包括制药在内的各个领域,突出了它们作为超分子化学中的构建模块和潜在药理剂的相关性 (Kravchenko 等人,2018 年)。

DNA 结合和基因表达调节

吡咯-咪唑(Py-Im)多酰胺,包括 1,4,5,6-四氢吡咯并[3,4-d]咪唑衍生物,以其特异性结合 DNA 序列和调节基因表达的能力而闻名。Meier 等人(2012 年)探索了增强这些化合物的细胞摄取和生物活性的修饰,展示了它们作为分子探针或治疗剂的潜力 (Meier 等人,2012 年)。

新烟碱类杀虫剂

还探索了源自 1,4,5,6-四氢吡咯并[3,4-d]咪唑的化合物作为新烟碱类杀虫剂的潜力。陈等人(2015 年)合成了四杂环衍生物,对各种害虫表现出优异的杀虫活性,表明该化合物在农业害虫控制中的适用性 (陈等人,2015 年)。

未来方向

属性

IUPAC Name |

1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-5(2-6-1)8-3-7-4/h3,6H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSAAWDYDOKDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)N=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B3307553.png)

![2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3307587.png)

![2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine](/img/structure/B3307601.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3307629.png)

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine](/img/structure/B3307631.png)